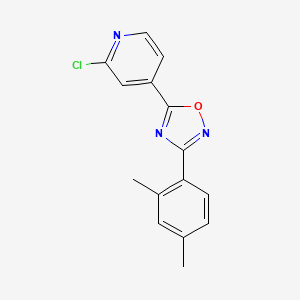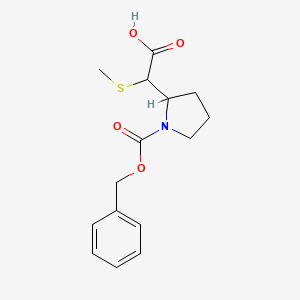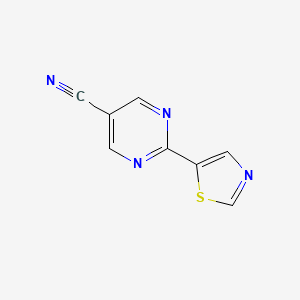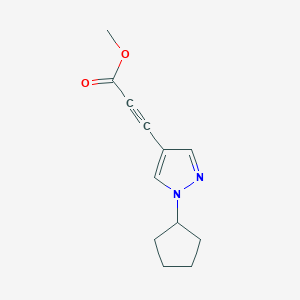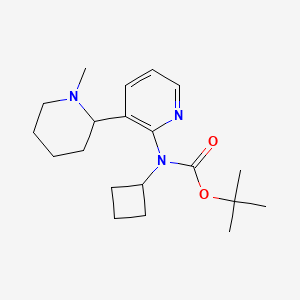
tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-Cyclobutyl(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate ist eine komplexe organische Verbindung, die eine tert-Butylgruppe, einen Cyclobutylring und einen Pyridinring aufweist, der mit einer 1-Methylpiperidin-2-yl-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode beinhaltet die Verwendung von tert-Butyl-Dicarbonat (Boc2O) zum Schutz von Aminogruppen, gefolgt von Kupplungsreaktionen, um die gewünschten Substituenten einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft den Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um die Reaktionsparameter präzise zu steuern.
Analyse Chemischer Reaktionen
Reaktionstypen
tert-Butyl-Cyclobutyl(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring oder an der Piperidin-Einheit auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Wasserstoffgas (H2), Palladium auf Kohlenstoff (Pd/C)
Substitution: Natriumhydrid (NaH), Alkylhalogenide
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Amine oder Alkohole entstehen können.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-Cyclobutyl(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht auf seine möglichen therapeutischen Eigenschaften, einschließlich als Inhibitor spezifischer Enzyme.
Industrie: Eingesetzt in der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-Cyclobutyl(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion verändern, indem sie mit Bindungsstellen interagiert. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und zu den beobachteten Effekten führen.
Wirkmechanismus
The mechanism of action of tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butylcarbamate
- tert-Butyl(4-Methylpiperidin-4-yl)carbamate
- tert-Butyl(3-Cyano-4,6-dimethylpyridin-2-yl)carbonat
Eindeutigkeit
tert-Butyl-Cyclobutyl(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate ist einzigartig aufgrund seiner Kombination aus einem Cyclobutylring und einem Pyridinring, der mit einer 1-Methylpiperidin-2-yl-Gruppe substituiert ist. Diese strukturelle Anordnung verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C20H31N3O2 |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
tert-butyl N-cyclobutyl-N-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23(15-9-7-10-15)18-16(11-8-13-21-18)17-12-5-6-14-22(17)4/h8,11,13,15,17H,5-7,9-10,12,14H2,1-4H3 |
InChI-Schlüssel |
LRRWUBQCVGOCJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1CCC1)C2=C(C=CC=N2)C3CCCCN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
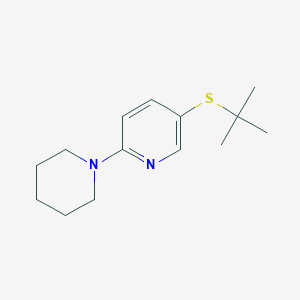
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)

